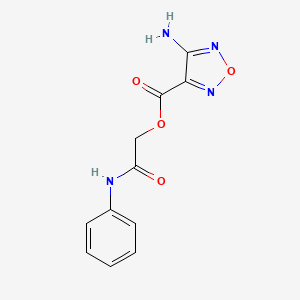

2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Description

2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-amino group and a carboxylate ester moiety. The ester side chain includes a phenylamino group linked via a ketone bridge. This structure combines electron-rich (amino) and electron-deficient (oxadiazole) regions, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

(2-anilino-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c12-10-9(14-19-15-10)11(17)18-6-8(16)13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLLUURRJCNHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC(=O)C2=NON=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with phenyl isocyanate, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the phenylamino group or the oxadiazole ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds derived from 4-amino benzoate have shown promising results against various bacterial strains. The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes .

Anticancer Properties

The anticancer activity of 2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate has been a focal point of research. Various studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, a recent screening of oxadiazole-based compounds revealed significant growth inhibition against several cancer cell lines, including those associated with CNS and renal cancers .

Case Studies

- In vitro Studies : A study screened several oxadiazole derivatives for their cytotoxic effects on cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer). The results indicated that certain derivatives exhibited over 90% growth inhibition at specific concentrations .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the interaction between these compounds and target proteins involved in cancer progression. These studies suggest that the binding affinity of certain oxadiazole derivatives correlates with their observed biological activity .

Anti-Diabetic Potential

Emerging research also highlights the potential of oxadiazole derivatives as anti-diabetic agents. In vivo studies conducted on genetically modified models (e.g., Drosophila melanogaster) demonstrated that certain compounds significantly reduced glucose levels, indicating their potential utility in managing diabetes .

Summary of Applications

Mechanism of Action

The mechanism of action of 2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Triazole-Based Analogs

Triazole derivatives, such as ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate, share structural similarities with the target compound but differ in their core heterocycle (1,2,3-triazole vs. 1,2,5-oxadiazole). Key findings include:

Table 1: Comparison of Triazole and Oxadiazole Derivatives

Comparison with Other Oxadiazole Esters

Ethyl 4-Amino-1,2,5-oxadiazole-3-carboxylate Carbamate

This derivative (MW: 244.13) replaces the phenylamino-oxoethyl group with a carbamate moiety. It serves as a building block in medicinal chemistry, indicating its utility in synthesizing bioactive molecules . The absence of the phenylamino group likely reduces steric hindrance, which may enhance reactivity in downstream modifications.

Morpholino-Substituted Oxadiazole Derivative

The compound (2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS: 312277-99-9) features a morpholino group instead of phenylamino. Morpholino substituents are known to improve water solubility and pharmacokinetic profiles, suggesting this derivative may have enhanced bioavailability compared to the target compound .

Table 2: Oxadiazole Ester Derivatives

Biological Activity

The compound 2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a derivative of the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of 2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate features an oxadiazole ring that contributes to its biological activity. The oxadiazole moiety is known for its electron-withdrawing properties, enhancing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various oxadiazole compounds and evaluated their antibacterial and antifungal activities. The results showed that certain derivatives demonstrated notable effectiveness against strains such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Activity (MIC μg/mL) |

|---|---|---|

| 2-Oxo... | E. coli | 32 |

| 2-Oxo... | C. albicans | 24 |

| 4a | Pseudomonas aeruginosa | 16 |

Anticancer Activity

Oxadiazoles have also been investigated for their potential anticancer properties. In vitro studies have revealed that some derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing the oxadiazole scaffold were tested against breast cancer cells, showing promising results with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 2-Oxo... | MCF-7 (Breast Cancer) | 1.5 |

| 2-Oxo... | HeLa (Cervical Cancer) | 0.8 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, oxadiazole derivatives have been studied for their anti-inflammatory properties. A recent study highlighted the ability of certain oxadiazole compounds to inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study synthesized a series of oxadiazole derivatives and assessed their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl ring significantly influenced antimicrobial activity, with some compounds exhibiting MIC values lower than those of standard antibiotics .

- Cytotoxicity in Cancer Research : In a clinical setting, a derivative of the oxadiazole scaffold was tested for its cytotoxic effects on human cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Oxo-2-(phenylamino)ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step route. First, methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is suspended in anhydrous methanol, followed by hydrazine hydrate addition to form 4-amino-1,2,5-oxadiazole-3-carbohydrazide . Subsequent coupling with 2-oxo-2-(phenylamino)ethyl groups may involve Claisen condensation or amidation reactions, similar to strategies used for related triazole derivatives . Yield optimization often requires controlled stoichiometry and inert atmospheres to prevent side reactions.

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical for unambiguous confirmation of the molecular structure . Complementary techniques include:

- NMR : To verify proton environments, particularly the phenylamino and oxadiazole moieties.

- HPLC-MS : For purity assessment and molecular weight confirmation.

- FT-IR : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Antiproliferative activity against cancer cell lines (e.g., NCI-H522 lung cancer cells) is a common starting point. Protocols involve:

- Dose-response assays : Testing concentrations from 1–100 μM over 48–72 hours.

- Growth Inhibition (GP) Analysis : Calculate GP values using spectrophotometric methods (e.g., MTT assay). A GP ≤75% indicates moderate activity, as seen in structurally related triazole esters .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in oxadiazole ring formation, be addressed?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Catalytic Cyclization : Use Lewis acids (e.g., ZnCl₂) to promote cyclization of intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

- Purification : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate mixtures) for isolating polar intermediates .

Q. How should contradictory bioactivity data between similar derivatives be resolved?

- Methodological Answer : Contradictions may stem from substituent effects. For example, bulky groups at position 5 of the triazole ring reduce activity . To resolve discrepancies:

- SAR Studies : Systematically modify substituents (e.g., phenylamino vs. norbornane) and test against multiple cell lines (e.g., A498 kidney cancer cells).

- Computational Modeling : Use DFT or molecular docking to predict binding affinities to target proteins (e.g., topoisomerase II) .

Q. What strategies improve the compound’s stability in aqueous media for pharmacological studies?

- Methodological Answer : The ester group is prone to hydrolysis. Solutions include:

- Prodrug Design : Replace the ethyl ester with a more stable moiety (e.g., tert-butyl ester).

- Lyophilization : Store the compound as a lyophilized powder and reconstitute in DMSO immediately before use .

Q. How can crystallographic data be refined if twinning or poor diffraction is observed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.